Mrz 2266 BS

Description

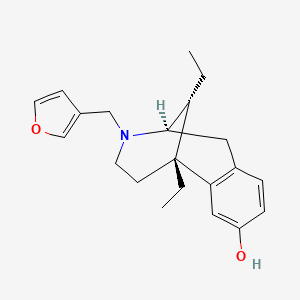

Mrz 2266 BS (also referred to as MR-2266-BS in some studies) is a κ-opioid receptor antagonist with demonstrated pharmacological activity in modulating neuroendocrine responses. In vivo studies on rats revealed its dose-dependent effects on adrenocorticotropic hormone (ACTH) and prolactin release. At 3 mg/kg, it significantly inhibits stress-induced ACTH elevation while slightly increasing prolactin levels during stress. A higher dose (6 mg/kg) elevates resting ACTH levels and further amplifies both ACTH and prolactin during stress, suggesting complex modulatory roles of κ-opioid receptors in hormone regulation .

Properties

CAS No. |

56649-76-4 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(1R,9R,13R)-1,13-diethyl-10-(furan-3-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C21H27NO2/c1-3-18-20-11-16-5-6-17(23)12-19(16)21(18,4-2)8-9-22(20)13-15-7-10-24-14-15/h5-7,10,12,14,18,20,23H,3-4,8-9,11,13H2,1-2H3/t18-,20+,21+/m0/s1 |

InChI Key |

HEYXXBUDMDVUNQ-CEWLAPEOSA-N |

SMILES |

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |

Isomeric SMILES |

CC[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |

Canonical SMILES |

CCC1C2CC3=C(C1(CCN2CC4=COC=C4)CC)C=C(C=C3)O |

Synonyms |

(+,-)-2-(3-furylmethyl)-2'-hydroxy-5,9 alpha-diethyl-6,7-benzomorphan hydrochloride Mr 1302 MS MR 2266 MR 2266 hydrochloride, (2alpha,6alpha,11R*)-(+-)-isomer MR 2266 methanesulfonate, (2alpha,6alpha,11S*)-(+-)-isomer MR 2266, (2alpha,6alpha,11R*)-isomer MR 2266, (2S-(2alpha,6alpha,11R*))-isomer Mr 2267 MR-2266 MR-2266-BS Mr1302 MS Mr2267 MRZ 2266 BS |

Origin of Product |

United States |

Preparation Methods

The synthesis of MR-2266 involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes:

Step 1: Formation of the benzomorphan core through a series of cyclization reactions.

Step 2: Introduction of the furan ring via a Friedel-Crafts alkylation reaction.

Step 3: Functionalization of the benzomorphan core to introduce the hydroxy and ethyl groups.

Industrial production methods for MR-2266 are not widely documented, but they likely involve optimization of the above synthetic steps to ensure high yield and purity .

Chemical Reactions Analysis

MR-2266 undergoes various chemical reactions, including:

Oxidation: MR-2266 can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert MR-2266 into its corresponding alcohols or amines.

Substitution: MR-2266 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MR-2266 has several scientific research applications:

Chemistry: Used as a reference compound in studies involving kappa-opioid receptors.

Biology: Employed in research to understand the role of kappa-opioid receptors in various biological processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to kappa-opioid receptor activity, such as pain and addiction.

Industry: Utilized in the development of new pharmacological agents targeting kappa-opioid receptors.

Mechanism of Action

MR-2266 exerts its effects by antagonizing kappa-opioid receptors. It binds to these receptors, preventing agonists from activating them. This antagonistic action inhibits the downstream signaling pathways associated with kappa-opioid receptor activation, which include modulation of neurotransmitter release and inhibition of adenylate cyclase activity . The molecular targets of MR-2266 are primarily the kappa-opioid receptors, but it also exhibits activity at the ORL1 receptors .

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

Mrz 2266 BS specifically antagonizes κ-opioid receptors, distinguishing it from compounds targeting other opioid receptors (e.g., μ- or δ-opioid antagonists) or non-opioid systems. For example, NMDA receptor glycine site antagonists, such as tricyclic pyrido-phthalazine-dione derivatives, exhibit entirely different mechanisms by blocking ionotropic glutamate receptors. These NMDA antagonists display IC50 values of 90 nM–3.6 µM in binding assays and 0.14–13.8 µM in electrophysiological studies, with anticonvulsant ED50 values of 8–100 mg/kg in mice . In contrast, this compound’s effects are centered on neuroendocrine modulation rather than seizure control.

Structural and Functional Comparisons

These share functional similarities, such as:

In Vivo Efficacy and Dose-Response Profiles

The table below summarizes key findings for this compound compared to NMDA receptor antagonists described in :

| Compound | Target | Dose Range | Key Effects | ED50/IC50 |

|---|---|---|---|---|

| This compound | κ-opioid receptor | 3–6 mg/kg (i.v.) | - Blocks stress-induced ACTH; modulates prolactin | Not reported |

| Tricyclic NMDA antagonists | NMDA receptor glycineB | 8–100 mg/kg (i.p.) | - Anticonvulsant activity; inhibits NMDA-induced neuronal currents | 0.14–13.8 µM (patch-clamp IC50) |

Q & A

How to formulate a focused research question for studying Mrz 2266 BS?

- Methodological Answer : Begin by narrowing the scope to a specific property or interaction of this compound (e.g., thermodynamic stability, catalytic behavior). Ensure the question is:

- Clear and unambiguous : Avoid broad terms like "study effects"; instead, specify variables (e.g., "How does pH influence the degradation kinetics of this compound?").

- Measurable : Use quantifiable outcomes (e.g., reaction rates, spectral data).

- Relevant : Align with gaps in existing literature, such as unexplored synthesis conditions or poorly characterized biological interactions .

Test the question by pilot literature reviews or preliminary simulations to confirm feasibility .

Q. What are the primary considerations for designing initial experiments with this compound?

- Methodological Answer :

- Variables : Define independent (e.g., temperature, solvent polarity) and dependent variables (e.g., yield, purity).

- Controls : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known stable analogs).

- Reproducibility : Standardize protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) .

- Ethical guidelines : Address safety protocols for handling hazardous intermediates .

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Boolean search strings : Use terms like "this compound AND (synthesis OR degradation)" in databases (PubMed, SciFinder).

- Inclusion/exclusion criteria : Filter studies by publication date (e.g., post-2015), peer-reviewed journals, and methodological rigor.

- Gap analysis : Map existing findings to identify understudied areas (e.g., environmental persistence) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's catalytic properties?

- Methodological Answer :

- Statistical reanalysis : Apply robust tests (e.g., ANOVA with Tukey’s HSD) to identify outliers or measurement errors.

- Replication : Repeat experiments under identical conditions to verify reproducibility.

- Confounding variables : Investigate overlooked factors (e.g., trace metal impurities in reagents) using controlled matrix experiments .

Q. What advanced statistical methods are suitable for analyzing non-linear behavior in this compound datasets?

- Methodological Answer :

- Machine learning : Train models (e.g., random forests) to predict phase transitions or reactivity trends from multi-variable datasets.

- Bayesian inference : Quantify uncertainty in kinetic parameters using Markov Chain Monte Carlo (MCMC) sampling.

- Validation : Cross-check results with alternative methods (e.g., molecular dynamics simulations) .

Q. How to optimize synthesis protocols for this compound to improve yield without compromising purity?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between reaction time, temperature, and catalyst loading.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time monitoring.

- Green chemistry principles : Substitute toxic solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What strategies ensure data integrity and reproducibility in long-term stability studies of this compound?

- Methodological Answer :

- Metadata documentation : Record environmental conditions (humidity, light exposure) and instrument calibration logs.

- Open-access repositories : Share raw datasets and analysis scripts via platforms like Zenodo or GitHub.

- Collaborative validation : Partner with independent labs to cross-verify stability profiles .

Data Management and Reporting

Q. How to structure a research paper on this compound to meet journal requirements?

- Methodological Answer :

- Structured abstract : Include objectives, methods, and key findings (e.g., "This study identifies pH-dependent degradation pathways using LC-MS").

- Experimental section : Detail synthesis steps, characterization data, and statistical tests. Place extensive datasets (e.g., crystallography files) in supplementary materials .

- Ethics compliance : Declare conflicts of interest and funding sources .

Q. What criteria define high-quality data collection for this compound in interdisciplinary studies?

- Methodological Answer :

- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate conclusions.

- Sample size justification : Use power analysis to determine minimum replicates required for statistical significance.

- Bias mitigation : Blind analysts to experimental conditions during data interpretation .

Q. How to address ethical challenges in collaborative research involving this compound?

- Methodological Answer :

- Data ownership agreements : Draft MOUs (Memoranda of Understanding) outlining access rights and publication credits.

- Dual-use risk assessment : Evaluate potential misuse of findings (e.g., environmental toxicity) and disclose mitigation plans.

- Participant consent : For human cell line studies, obtain IRB approval and document informed consent protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.